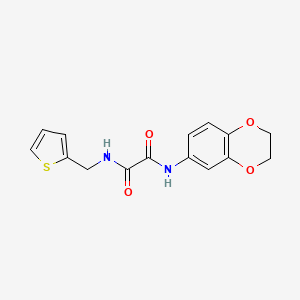![molecular formula C20H22N2S2 B2957499 2-[(4-Methylbenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene CAS No. 1287153-14-3](/img/structure/B2957499.png)
2-[(4-Methylbenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methylbenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene, also known as MTSD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MTSD belongs to the class of spiro compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Electrochemical Reduction and Synthesis
- Research into the electrochemical reduction of diazaspirodecanes has compared methods such as the Birch reduction with electrochemical techniques. These studies highlight the utility of electrochemical methods in achieving specific reduction outcomes, offering insights into the manipulation of spirocyclic compounds for various applications (Zhou et al., 2010).
Condensation Reactions for Compound Synthesis
- The synthesis of azaspiro[4.5]deca derivatives via condensation reactions demonstrates the versatility of these compounds in creating structurally diverse molecules. These synthetic routes provide a foundation for developing new materials and bioactive molecules with potential applications in drug discovery and material science (Glushkov et al., 2010).
Regioselective Synthesis for Drug Development
- The regioselective synthesis of diazaspiro[4.5]deca derivatives showcases techniques for generating compounds with specific configurations. Such methods are crucial for the development of pharmaceuticals with targeted therapeutic effects, indicating the importance of these compounds in medicinal chemistry (Farag et al., 2008).
Photomediated Spirocyclization
- Studies on photomediated spirocyclization processes offer innovative pathways to synthesize spirocyclic compounds. These light-driven reactions provide environmentally friendly alternatives to traditional synthesis methods, highlighting the potential of diazaspirodecanes in sustainable chemistry applications (Yang et al., 2022).
Biological Activity and Potential Therapeutic Uses
- Research into the biological activities of spirocyclic derivatives, including antioxidant, antixanthine oxidase, and antielastase properties, underscores the potential of these compounds in developing new treatments for diseases characterized by oxidative stress and enzyme dysregulation (Onul et al., 2018).
Eigenschaften
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S2/c1-15-7-9-16(10-8-15)14-24-19-18(17-6-5-13-23-17)21-20(22-19)11-3-2-4-12-20/h5-10,13H,2-4,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUDFRQLCAHIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

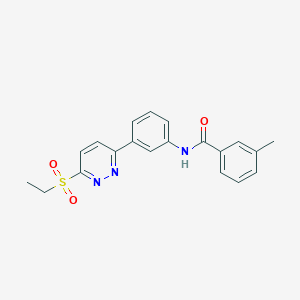
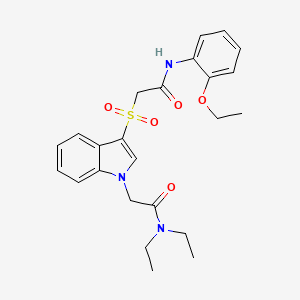
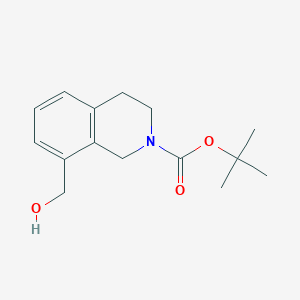

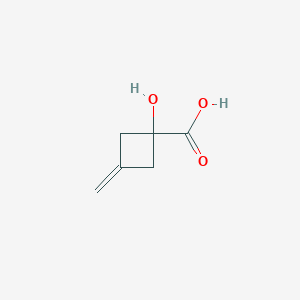
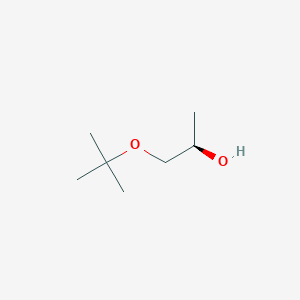
![N-benzyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957426.png)
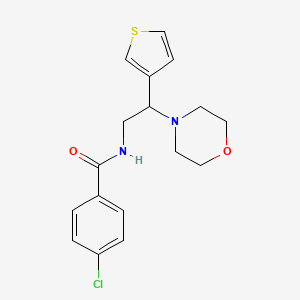
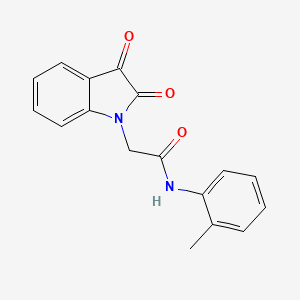
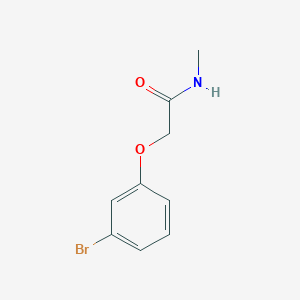
![2-Cyclopropyl-1-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2957432.png)
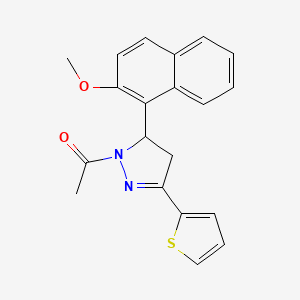
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2957434.png)
